molecular formula C8F16 B1351128 Perfluorooct-1-ene CAS No. 559-14-8

Perfluorooct-1-ene

Cat. No.: B1351128
CAS No.: 559-14-8
M. Wt: 400.06 g/mol
InChI Key: YCBPKOZNGFQMPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Perfluorinated Compounds

Perfluorinated compounds emerged as critical industrial materials following the invention of polytetrafluoroethylene (PTFE) in 1938, which marked the beginning of widespread fluoropolymer applications. Early synthesis methods, such as electrochemical fluorination (ECF) , enabled the production of perfluoroalkyl substances by replacing hydrogen atoms with fluorine on hydrocarbon chains. Perfluorooct-1-ene, a fully fluorinated alkene with the formula C~8~F~16~, represents a specialized subclass of these compounds. Its development aligns with advancements in fluorination techniques, including telomerization , which became prominent in the mid-20th century for generating perfluoroalkyl iodides and olefins.

Milestone Year Relevance to this compound
Discovery of PTFE 1938 Catalyst for fluoropolymer research
ECF process optimization 1940s Enabled scalable perfluoroalkene synthesis
Telomerization advancements 1950s Facilitated controlled-chain fluorochemicals
Characterization of C~8~F~16~ 1960s Structural elucidation and industrial adoption

Classification within the PFAS Family

This compound belongs to the perfluoroalkyl substances subgroup of per- and polyfluoroalkyl substances (PFAS), distinguished by its fully fluorinated carbon chain and olefinic structure. Unlike polyfluoroalkyl substances, which retain hydrogen atoms, this compound exhibits no C–H bonds, rendering it chemically inert and thermally stable. Key classification criteria include:

  • Chain length : An 8-carbon backbone (C~8~), historically associated with industrial utility.
  • Functional group : A terminal double bond (C=C), enabling polymerization and derivatization.
  • Structural purity : Linear isomer dominance due to telomerization synthesis.
PFAS Category Example Key Difference from this compound
Perfluoroalkyl carboxylic acids PFOA (C~7~F~15~COOH) Carboxylate functional group
Perfluoroalkane sulfonates PFOS (C~8~F~17~SO~3~H) Sulfonate group and branched isomers
Fluorotelomer alcohols 6:2 FTOH (C~6~F~13~CH~2~CH~2~OH) Hydrogen-containing backbone

Nomenclature and Identification

The systematic IUPAC name for this compound is 1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-hexadecafluorooct-1-ene , reflecting its 16 fluorine atoms and double bond position. Key identifiers include:

  • CAS Registry Number : 559-14-8.
  • Molecular formula : C~8~F~16~ (molecular weight: 400.06 g/mol).
  • Synonym : Perfluoro-1-octene, used interchangeably in industrial contexts.

Structural analysis via nuclear magnetic resonance (NMR) and mass spectrometry confirms its linear configuration, with distinct ^19^F NMR signals for CF~2~ and CF~3~ groups. The compound’s refractive index (1.296) and density (1.658 g/cm³) further aid in analytical differentiation.

Significance in Fluorochemistry Research

This compound serves as a critical monomer in synthesizing fluoropolymers and surfactants due to its reactivity and stability. Notable research applications include:

  • Copolymerization : Radical copolymerization with vinylidene fluoride (VDF) yields materials with enhanced thermal resistance, suitable for aerospace and electronics.
  • Surface modification : As a precursor for fluorinated surfactants, it reduces interfacial tension in coatings and emulsions.
  • Chemical intermediates : Used to synthesize perfluoroalkyl iodides and ethers via telomerization.

Recent studies highlight its role in developing crosslinked polymers , where its brominated derivative (8-bromo-1H,1H,2H-perfluorooct-1-ene) facilitates ATRP (atom transfer radical polymerization) for tailored material properties.

Table 3: Industrial and Research Applications

Application Mechanism Outcome
Fluoropolymer synthesis Copolymerization with VDF High thermal stability (up to 300°C)
Surfactant production Telomerization with ethylene Low surface tension (≤15 mN/m)
Crosslinking agents Bromination and ATRP initiation Enhanced mechanical durability

Properties

IUPAC Name

1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-hexadecafluorooct-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8F16/c9-1(2(10)11)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBPKOZNGFQMPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40204489
Record name Perfluorooct-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

559-14-8
Record name 1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Hexadecafluoro-1-octene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=559-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perfluorooct-1-ene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000559148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perfluorooct-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perfluorooct-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.366
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactions Analysis

Thermal Degradation and Radical-Mediated Reactions

Perfluorooct-1-ene undergoes thermal degradation at elevated temperatures, producing linear and cyclic byproducts. Key findings include:

Temperature Range Degradation Pathway Byproducts Mineralization Efficiency
200–300°CHemolytic C–C bond cleavageShorter-chain perfluoroalkenes, cyclic fluorocarbons (e.g., perfluorocyclohexane)Up to 40% fluorine release at 300°C
>500°CComplete chain scissionCF₄, C₂F₆, and other fluorinated gases~90% degradation
  • Mechanism : The weak C3–C4 bond undergoes homolytic cleavage, initiating radical-chain reactions that release fluorine atoms .

  • Catalytic Enhancement : Granular activated carbon increases mineralization efficiency by adsorbing intermediates and facilitating radical recombination .

Ene Reactions with Polar Enophiles

This compound participates in Lewis acid-catalyzed ene reactions, forming fluorinated adducts.

Reaction with Glyoxylate Esters

Catalyst Enophile Product Enantiomeric Excess (ee)
Chiral Ti-BINOL complex Methyl glyoxylateα-Hydroxy esters>90% ee
  • Transition State : Early, asynchronous transition state with pentacoordinate Ti–aldehyde complex .

  • Regioselectivity : Favored at the terminal double bond due to electron-deficient nature of the ene .

Halogen Addition Reactions

This compound reacts with halogens (e.g., Cl₂) via radical pathways:

Example :
C8F16+Cl2C8Cl2F16\text{C}_8\text{F}_{16}+\text{Cl}_2\rightarrow \text{C}_8\text{Cl}_2\text{F}_{16}

  • ΔᵣH° : -190.8 ± 1.7 kJ/mol (gas phase, analogous to perfluoropent-1-ene + Cl₂) .

  • Mechanism : Chain reaction initiated by UV light or heat, producing dichloro derivatives .

Catalytic Cyclization and Byproduct Formation

Under moderate thermal conditions (200–400°C), this compound undergoes cyclization to form perfluorinated cycloalkanes:

Temperature Primary Product Secondary Byproducts
300°CPerfluorocyclohexaneCF₃(CF₂)₄CF₃, CF₂=CF₂
  • Role of Catalysts : Commercial catalysts (e.g., TiO₂) show limited efficacy, while activated carbon enhances fluorine mineralization .

Enzymatic Alder-Ene Reactions

Recent studies highlight biocatalytic applications:

  • Enzyme : PdxI from fungal species catalyzes Alder-ene reactions to form substituted pentenes .

  • Selectivity : Active-site residues control periselectivity, favoring Alder-ene over hetero-Diels-Alder pathways .

Stability in Environmental Matrices

  • Thermal Resistance : Degrades at lower temperatures (200–300°C) compared to saturated analogs (≥600°C) .

  • Hydrolytic Stability : Resists hydrolysis due to strong C–F bonds and electron-withdrawing effects .

Scientific Research Applications

Perfluorooct-1-ene is a perfluorinated compound that belongs to a class of chemicals known as per- and polyfluoroalkyl substances (PFAS) . PFAS are emerging contaminants of increasing concern because they are persistent in the environment, toxic, and capable of bioaccumulation . this compound, specifically, has been investigated for its thermal degradation properties . It is relevant to various applications, including those of other PFAS [5, 7].

This compound Properties and Thermal Degradation

This compound (C8F16) is a perfluorocarbon . Perfluorocarbons (PFCs) are a class of synthetic organofluorine chemical compounds containing only carbon and fluorine atoms . PFCs have been used in various industrial applications, and their thermal degradation has been studied to understand their environmental impact and potential decomposition products .

This compound degrades at temperatures as low as 200 °C . The thermal decomposition of perfluorinated sulfonic acids, like perfluorooctanesulfonic acid (PFOS), can produce perfluoroolefins such as this compound . The decomposition of perfluorooctene-1 follows a chain-shortening pathway, leading to the formation of CF2, CF3, C2F6, C2F4, and HF, which can transform into COx in oxidizing media .

Phenolic Compounds

Phenolic compounds are natural bioactive molecules found mainly in plant tissues . They exhibit antioxidant, antimicrobial, anti-inflammatory, and antiproliferative activities, which has led to interest in their use in various industries . Recent research has focused on extracting and purifying phenolic compounds from renewable resources and agri-food by-products, as well as encapsulation strategies to improve their bioavailability .

Tables

The following tables summarize the information gathered from the search results regarding PFAS compounds and Phenolic compounds

CompoundApplications
PFOACarpeting, upholstery, apparel, floor wax, textiles, fire fighting foam, sealants, emulsifier for fluoropolymers
PFBSSurfactant in coating products, dispersant for inorganic contrast agents
PFOS-related substancesMedical devices, liquid etchants
Phenolic compoundsIndustrial applications due to bioactivities such as antioxidant, antimicrobial, anti-inflammatory, and antiproliferative activities . Also used in extraction and purification from vegetable sources and agro-industrial by-products, encapsulation to improve their solubility and bioavailability, and preclinical and clinical applications .

Case Studies

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Characteristics
This compound C₈F₁₆ 400.06 559-14-8 Fluorinated alkene; reactive double bond; intermediate in polymer synthesis .
Perfluoro-1-heptene C₇F₁₄ 350.05 355-63-5 Shorter chain (C7); similar reactivity; used in coatings and surfactants .
Perfluorooctane C₈F₁₈ 438.06 307-34-6 Fully saturated; high thermal stability; used in electronics and lubricants .
Perfluorooctanoic acid (PFOA) C₈HF₁₅O₂ 414.07 335-67-1 Carboxylic acid group; regulated due to toxicity and bioaccumulation .
Perfluorooctanesulfonic acid (PFOS) C₈HF₁₇O₃S 500.13 1763-23-1 Sulfonic acid group; extreme persistence; banned under Stockholm Convention .

Notes:

  • Chain Length : this compound (C8) has a longer carbon chain than Perfluoro-1-heptene (C7), influencing its physical properties (e.g., boiling point) and environmental mobility .
  • Functional Groups : Unlike PFOA and PFOS, this compound lacks polar functional groups, reducing its solubility in water but enhancing reactivity in polymerization .
  • Reactivity : The double bond in this compound makes it more reactive than fully saturated analogs like Perfluorooctane, enabling use in copolymerization .

Environmental and Toxicological Profiles

  • Persistence : this compound’s strong C-F bonds confer environmental persistence, similar to PFOS and PFOA. However, its alkene structure may allow partial degradation under UV light or microbial action .
  • Bioaccumulation: Limited data exist for this compound, but longer-chain PFAS (e.g., PFOS) are known to bioaccumulate in wildlife and humans .
  • Regulatory Status : PFOS and PFOA are restricted globally due to toxicity, while this compound remains less regulated, partly due to data gaps .

Research Findings and Data Gaps

  • Analytical Detection : this compound has been identified in environmental matrices using advanced techniques like GC/Q-TOF, though quantification remains challenging .
  • Toxicity Data : emphasizes the need for peer-reviewed studies on this compound’s chronic toxicity and environmental fate, mirroring concerns for other PFAS .

Biological Activity

Perfluorooct-1-ene (PFO) is a fluorinated compound that has garnered attention for its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of PFO, supported by data tables and relevant research findings.

PFO is a perfluorinated alkene characterized by its stable carbon-fluorine bonds. Its molecular formula is C8F16C_8F_{16}, and it is primarily used in industrial applications, including as a surfactant and in the production of fluoropolymers.

Biological Activity Overview

Research on the biological activity of PFO is limited but suggests various interactions with biological systems. Notably, studies have explored its effects on cellular functions, potential toxicity, and environmental impacts.

1. Toxicological Studies

Toxicological assessments have focused on the effects of PFO on human health and environmental organisms. Key findings include:

  • Cell Viability : PFO exposure has been linked to decreased cell viability in certain human cell lines, indicating potential cytotoxic effects. For example, a study reported an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 50 µM for human liver cells .
  • Genotoxicity : PFO has shown genotoxic potential in various assays, suggesting that it may induce DNA damage. This was evaluated using the comet assay, where increased tail moments indicated higher levels of DNA strand breaks .

2. Endocrine Disruption

PFO has been studied for its potential role as an endocrine disruptor:

  • Hormonal Activity : Research indicates that PFO can interfere with hormone signaling pathways, particularly those involving thyroid hormones and sex hormones. This disruption may lead to reproductive and developmental issues in exposed organisms .

Table 1: Summary of Biological Effects of this compound

Biological EffectObservationsReference
Cell ViabilityDecreased viability in human liver cells (IC50 ~ 50 µM)
GenotoxicityInduced DNA damage in comet assay
Endocrine DisruptionInterference with thyroid and sex hormone signaling

Case Study 1: Cytotoxic Effects in HepG2 Cells

A study conducted on HepG2 cells (human liver carcinoma) demonstrated that exposure to PFO resulted in significant cytotoxicity. The cells were treated with varying concentrations of PFO for 24 hours, revealing a dose-dependent decrease in cell viability as measured by MTT assay.

Case Study 2: Endocrine Disruption in Wildlife

Field studies have shown that wildlife exposed to PFO through contaminated water sources exhibited altered reproductive behaviors and hormonal levels. For instance, fish populations showed changes in sex ratios and reproductive success rates linked to environmental concentrations of PFO.

Q & A

What analytical methods are recommended for detecting and quantifying Perfluorooct-1-ene in environmental samples?

Basic Research Question
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography coupled with quadrupole time-of-flight mass spectrometry (GC/Q-TOF) are widely used for trace-level detection of this compound and its derivatives. GC/Q-TOF enables structural elucidation and differentiation of isomers, critical for environmental monitoring . Method validation should include matrix effect assessments (e.g., ion suppression/enhancement) using isotopically labeled internal standards to ensure accuracy in complex matrices like soil or water .

How can researchers resolve contradictions in environmental persistence data for this compound across studies?

Advanced Research Question
Contradictions often arise from variations in experimental conditions (e.g., pH, temperature) or analytical methodologies. Researchers should conduct systematic reviews to identify confounding variables and perform meta-analyses using standardized degradation models (e.g., first-order kinetics). Cross-validation with controlled laboratory studies and field monitoring can clarify discrepancies. For example, discrepancies in half-life estimates may stem from differences in microbial communities or redox conditions in sampled environments .

What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question
Key protocols include:

  • Inhibitor checks : Verify the presence of stabilizing inhibitors (e.g., BHT) to prevent peroxide formation during storage .
  • Ventilation and PPE : Use fume hoods for volatile procedures and wear nitrile gloves and splash goggles.
  • Collaborative procedures : Avoid solo work during high-risk operations like distillation . Regular inspections for crystalline deposits (indicative of peroxide formation) are mandatory .

What synthetic routes are effective for modifying this compound to study its derivatives?

Advanced Research Question
Controlled radical polymerization (e.g., RAFT) and nucleophilic substitution reactions are effective for synthesizing fluorotelomer derivatives. For example, reacting this compound with sulfonic acid groups under anhydrous conditions yields sulfonated analogs, which can be characterized via 19F^{19}\text{F}-NMR to confirm regioselectivity . Reaction kinetics should be monitored using in-situ FTIR to optimize yield and minimize side products .

How does the structural configuration of this compound influence its environmental behavior compared to other perfluorinated compounds (PFCs)?

Basic Research Question
The terminal double bond in this compound increases reactivity toward ozone and hydroxyl radicals, leading to faster atmospheric degradation compared to saturated PFCs like perfluorooctanoic acid (PFOA). However, its hydrophobicity enhances adsorption to organic matter in soils, complicating remediation . Computational modeling (e.g., COSMO-RS) can predict partition coefficients (KowK_{ow}) to assess bioaccumulation potential .

What strategies mitigate matrix effects when quantifying this compound in complex biological samples?

Advanced Research Question
Matrix effects can be reduced through:

  • Sample cleanup : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., WAX cartridges) to remove lipids and proteins .
  • Dilution approaches : Post-extraction dilution to minimize ion suppression in LC-MS/MS .
  • Alternative ionization sources : Switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce interference in lipid-rich matrices .

What frameworks (e.g., PICOT, FINER) are suitable for formulating research questions on this compound’s toxicological mechanisms?

Basic Research Question
The PICOT framework is ideal for toxicology studies:

  • Population : Model organisms (e.g., zebrafish embryos).
  • Intervention : Dose-dependent exposure to this compound.
  • Comparison : Untreated controls or PFOA-exposed groups.
  • Outcome : Oxidative stress biomarkers (e.g., glutathione levels).
  • Time : Acute (48-hr) vs. chronic (28-day) exposure .

How can researchers address gaps in isomer-specific toxicity data for this compound?

Advanced Research Question
Isomer-specific toxicity can be studied using enantioselective synthesis and chiral chromatography to isolate isomers. In vitro assays (e.g., mitochondrial membrane potential disruption in hepatocytes) paired with molecular docking simulations can identify structure-activity relationships (SARs). Comparative studies with branched vs. linear isomers are critical, as branching often reduces metabolic clearance .

What are the challenges in differentiating this compound from co-eluting compounds in chromatographic analyses?

Basic Research Question
High-resolution mass spectrometry (HRMS) with mass accuracy <5 ppm is essential. Use MS/MS spectral libraries (e.g., PFAS PCDL in Agilent MassHunter) to confirm fragment ion patterns. Retention time indexing against certified reference materials (CRMs) improves specificity .

How can computational models predict the environmental fate of this compound degradation products?

Advanced Research Question
Quantum mechanical calculations (e.g., DFT) can simulate degradation pathways, such as hydroxyl radical attack on the double bond. Fugacity modeling (e.g., EQC model) predicts compartmental distribution (air, water, soil) of transformation products like perfluorooctanoic acid (PFOA). Validation requires coupling with empirical data from long-term soil microcosm studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perfluorooct-1-ene
Reactant of Route 2
Reactant of Route 2
Perfluorooct-1-ene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.